5-bromo-1H-indole-3-sulfonyl chloride
Description
Contextualization within the Field of Indole (B1671886) Chemistry
Indole is an aromatic heterocyclic organic compound consisting of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. nih.govbldpharm.com This bicyclic structure is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals. researchgate.net The indole nucleus is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin, highlighting its fundamental role in biology. bldpharm.combldpharm.com
In medicinal chemistry, the indole scaffold is considered a "privileged structure" because it can bind to a wide range of biological receptors and enzymes with high affinity. This versatility has led to the development of numerous indole-containing drugs, including the anti-inflammatory drug Indomethacin, various antimigraine agents from the triptan class, and a multitude of anticancer compounds. bldpharm.com The chemistry of indoles is rich and well-studied, with the C3 position being the most reactive site for electrophilic substitution. nih.gov The introduction of substituents onto the indole ring system allows chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties, making it a prime target for synthetic modification in drug discovery programs.
Significance of the Sulfonyl Chloride Moiety as a Synthetic Handle
The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group that serves as a powerful electrophile in organic synthesis. Its primary utility lies in its reaction with nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages (-SO₂NHR). The sulfonamide group is another key pharmacophore in medicinal chemistry, famously present in sulfa antibiotics, diuretics, and anticonvulsants.
The utility of a sulfonyl chloride as a "synthetic handle" stems from the reliability and efficiency of its reactions. It allows for the covalent linking of the indole scaffold to a diverse array of other molecular fragments, typically amines, alcohols, or phenols. This modular approach is central to modern chemical synthesis, enabling the construction of large libraries of related compounds for biological screening. The formation of sulfonamides from sulfonyl chlorides is a robust and well-established transformation, making reagents like 5-bromo-1H-indole-3-sulfonyl chloride dependable intermediates for creating complex molecules. researchgate.net
Overview of Research Trajectories and Scholarly Focus on the Compound
Research involving this compound is primarily directed toward its use as an intermediate in the synthesis of complex organic molecules with potential biological activity. The compound's structure suggests a clear and logical synthetic trajectory that is exploited in medicinal chemistry research.
The principal research focus is the creation of novel indole-3-sulfonamide derivatives. The synthesis strategy involves a two-pronged approach:
Sulfonamide Formation: The sulfonyl chloride group is reacted with a panel of diverse primary or secondary amines. This step introduces a wide variety of substituents (R-groups) onto the sulfonamide nitrogen, allowing for systematic exploration of the structure-activity relationship (SAR).
Cross-Coupling Reactions: The bromine atom at the 5-position of the indole ring serves as a crucial handle for further molecular diversification, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position, significantly increasing the chemical complexity and structural diversity of the final products.
This dual-functionalization strategy is a powerful tool in drug discovery. For instance, a closely analogous compound, 5-bromothiophene-2-sulfonamide, is used to generate a library of derivatives via Suzuki-Miyaura coupling for screening as antibacterial agents against multidrug-resistant bacteria. nih.gov It is a standard scholarly trajectory to use this compound in a similar manner to prepare libraries of N-substituted-5-aryl-1H-indole-3-sulfonamides for screening against various biological targets, such as protein kinases, G-protein coupled receptors, or enzymes implicated in disease. The indole core acts as the foundational scaffold, while the groups attached via the sulfonamide linkage and the C5-position are modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrClNO₂S |
| InChI Key | CYAINRUXOJMJCE-UHFFFAOYSA-N |
| Monoisotopic Mass | 292.8913 Da |
| XLogP (Predicted) | 2.8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAINRUXOJMJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086186-32-3 | |
| Record name | 5-bromo-1H-indole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromo 1h Indole 3 Sulfonyl Chloride and Its Precursors
Strategies for Regioselective Bromination of the Indole (B1671886) Core
The indole ring system is susceptible to electrophilic substitution, with the C3 position being the most reactive. Therefore, achieving selective bromination at the C5 position necessitates strategies that either block the C3 position or utilize specific reaction conditions that favor substitution on the benzene (B151609) portion of the indole ring.
Bromination Protocols for Indole Derivatives
Direct bromination of the indole core often leads to a mixture of products. However, methods have been developed to enhance selectivity for the C5 position. One approach involves the use of pyridinium (B92312) hydrobromide perbromide (Br₃ ⋅ PyH) in the presence of hydrochloric acid in methanol (B129727). nih.gov This method is particularly effective for indolo[2,3-a]quinolizidine alkaloids and proceeds through a proposed indoline (B122111) intermediate, which directs the bromination to the C5 position. nih.govresearchgate.net The reaction is described as simple, mild, and metal-free, allowing for late-stage functionalization of complex indole-containing natural products. nih.govresearchgate.net
Another strategy involves protecting the more reactive positions of the indole ring to direct bromination. For instance, the C2 and C3 positions can be temporarily functionalized to steer the electrophilic attack of bromine to the C5 position. researchgate.net
Synthesis of Brominated Indole Precursors
A common and effective route to 5-bromoindole (B119039) involves a multi-step synthesis starting from indole. google.comgoogle.comerowid.orggoogle.com This process typically begins with the sulfonation of indole at the C2 position using sodium bisulfite or potassium bisulfite to form an intermediate, 2-sodium sulfonate-indole. google.comgoogle.com This intermediate is then acylated, for example with acetic anhydride (B1165640) or chloroacetyl chloride, to protect the nitrogen atom and further deactivate the pyrrole (B145914) ring towards electrophilic attack. google.comgoogle.comerowid.org The subsequent reaction with elemental bromine in water at low temperatures (0-5 °C) leads to selective bromination at the C5 position. google.comerowid.orggoogle.com Finally, hydrolysis under basic conditions removes the acyl and sulfonate groups to yield the desired 5-bromoindole. google.comerowid.org This method is advantageous due to its low cost, simplicity, and the high purity of the resulting product. google.comgoogle.com
An alternative approach starts from 5-bromoisatin (B120047). uobaghdad.edu.iqresearchgate.netchemicalbook.comresearchgate.netimist.ma While the direct conversion to 5-bromoindole is not straightforward, 5-bromoisatin serves as a versatile precursor for a variety of 5-bromoindole derivatives through reactions such as condensation and cycloaddition. uobaghdad.edu.iqresearchgate.netresearchgate.netimist.ma For example, 5-bromoisatin can be reacted with p-toluidine (B81030) to form a Schiff base, which can then be further modified. uobaghdad.edu.iqresearchgate.net
The synthesis of 5-bromoindole can also be achieved starting from 4-bromoaniline, although detailed, direct procedures are less commonly cited in the immediate literature. This pathway would likely involve a Fischer indole synthesis or a related cyclization strategy to construct the indole ring from the substituted aniline (B41778) precursor.
Below is a table summarizing a typical multi-step synthesis of 5-bromoindole from indole.
| Step | Starting Material | Reagents | Intermediate/Product | Key Conditions |
|---|---|---|---|---|
| 1 | Indole | Sodium bisulfite or Potassium bisulfite | 2-Sodium sulfonate-indole | Aqueous alcohol, 20-30°C, 15-20h google.com |
| 2 | 2-Sodium sulfonate-indole | Acetic anhydride | Sodium 1-acetylindoline-2-sulfonate | 68-75°C, 2-3h google.com |
| 3 | Sodium 1-acetylindoline-2-sulfonate | Bromine (Br₂) | 5-Bromo-1-acetylindoline-2-sulfonic acid derivative | Aqueous solution, 0-5°C, 1-3h google.com |
| 4 | 5-Bromo-1-acetylindoline-2-sulfonic acid derivative | Sodium hydroxide (B78521) or Potassium hydroxide | 5-Bromoindole | Reflux, 12-18h google.com |
Introduction of the Sulfonyl Chloride Group at the 3-Position
Once 5-bromoindole is obtained, the next critical step is the introduction of the sulfonyl chloride moiety at the C3 position. This is typically achieved through electrophilic substitution using a sulfur-based electrophile.
Direct Chlorosulfonation Procedures
The most direct method for introducing the sulfonyl chloride group is through reaction with chlorosulfonic acid (ClSO₃H). This powerful reagent can directly sulfonate and chlorinate the indole ring in a single step. The reaction mechanism involves the generation of the electrophile SO₂Cl⁺, which then attacks the electron-rich C3 position of the 5-bromoindole ring in a classic electrophilic aromatic substitution. stackexchange.com The reaction is typically carried out at low temperatures to control the reactivity of chlorosulfonic acid and prevent side reactions.
Multi-step Sulfonylation Followed by Chlorination of Sulfonic Acid Intermediates
An alternative, two-step procedure involves the initial sulfonylation of 5-bromoindole to form 5-bromo-1H-indole-3-sulfonic acid. This can be achieved using a sulfonating agent like a sulfur trioxide-pyridine complex, which is milder than chlorosulfonic acid and can offer better control. The resulting sulfonic acid intermediate is then converted to the corresponding sulfonyl chloride. This chlorination step is commonly accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Exploration of Direct Sulfonylation Methods
Research into direct sulfonylation methods aims to introduce the sulfonyl group (SO₂R) directly onto the indole ring. While direct chlorosulfonation is a prominent example, other methods using different sulfonyl sources could potentially be explored. These might involve transition-metal-catalyzed cross-coupling reactions with a suitable sulfonyl-containing partner, though such methods are less conventional for this specific transformation compared to direct electrophilic substitution.
The following table outlines the common methods for introducing the sulfonyl chloride group.
| Method | Starting Material | Reagents | Product | Description |
|---|---|---|---|---|
| Direct Chlorosulfonation | 5-Bromoindole | Chlorosulfonic acid (ClSO₃H) | 5-Bromo-1H-indole-3-sulfonyl chloride | A one-step electrophilic substitution at the C3 position. stackexchange.com |
| Multi-step Sulfonylation/Chlorination | 5-Bromoindole | 1. SO₃-pyridine complex 2. Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | This compound | A two-step process involving formation of a sulfonic acid intermediate followed by chlorination. |
Optimization of Synthetic Reaction Conditions and Yields
The traditional synthesis of indole-3-sulfonyl chlorides involves the reaction of the parent indole with a chlorosulfonating agent. However, the optimization of this process for this compound is not extensively detailed in publicly available literature. Therefore, optimization strategies often focus on the efficient synthesis of the precursor, 5-bromoindole.
Patented processes for the synthesis of 5-bromoindole from indole provide insight into optimized reaction conditions. These methods often proceed through the formation of an intermediate, such as 2-sodium sulfonate-indole, which is then acylated and subsequently brominated and hydrolyzed to yield the final product. google.comgoogle.com
One patented method involves dissolving indole in a polar aprotic solvent and reacting it with an aqueous solution of sodium bisulfite or potassium hydrogen sulfite (B76179). google.com The resulting intermediate is then acylated, followed by bromination at low temperatures (not exceeding 5°C) and subsequent hydrolysis to afford 5-bromoindole. google.com The reaction times and temperatures at each step are critical for maximizing the yield and purity of the product. For instance, the initial reaction with sodium bisulfite is carried out at around 35-37°C for 9 to 15 hours. google.comgoogle.com The subsequent acylation is performed at 55-75°C for 1.4 to 2.5 hours. google.comgoogle.com The final bromination and hydrolysis steps involve careful temperature control and reaction times to ensure the desired product is obtained with high purity. google.com
The table below summarizes the optimized conditions from a patented efficient synthesis technique for 5-bromoindole.
| Step | Reagents | Solvent | Temperature (°C) | Duration (h) |
| Sulfonation | Indole, Sodium bisulfite/Potassium hydrogen sulfite (aq) | Polar aprotic solvent (e.g., alcohols) | 35-37 | 9-15 |
| Acylation | 2-sodium sulfonate-indole, Acylating reagent (e.g., Acetyl chloride) | N/A | 55-75 | 1.4-2.5 |
| Bromination & Hydrolysis | 2-sodium sulfonate-1-acyl indole, Bromine, Sodium hydroxide/Potassium hydroxide (aq) | Water | 0-5 (bromination), then reflux | 1.5-2 (bromination), 15-20 (hydrolysis) |
For the subsequent conversion of 5-bromoindole to this compound, the direct chlorosulfonation with an agent like chlorosulfonic acid is a common approach. The optimization of this step would typically involve controlling the stoichiometry of the reagents, the reaction temperature (often kept low to prevent side reactions), and the choice of solvent.
Investigation of Alternative and Novel Synthetic Routes
Research into alternative and novel synthetic routes for 5-substituted indoles and sulfonyl chlorides is driven by the need for more efficient, safer, and environmentally friendly processes.
One alternative approach for the synthesis of 5-substituted indoles involves the alkylation of N-methanesulfonyl anilines, which has been shown to reduce reaction times significantly compared to conventional methods. luc.edu Another strategy involves the cyclization of α-anilino acetals through an acid-catalyzed intramolecular electrophilic aromatic substitution. luc.edu While not directly applied to 5-bromoindole, these routes represent viable alternative strategies for precursor synthesis.
For the formation of the sulfonyl chloride group, a novel method involves the conversion of stable sulfonyl hydrazides into sulfonyl chlorides using N-chlorosuccinimide (NCS) under mild conditions. nih.gov This approach avoids the use of harsh and corrosive reagents typically employed in sulfonyl chloride synthesis. nih.gov This method could potentially be adapted for the synthesis of this compound from a corresponding 5-bromo-1H-indole-3-sulfonyl hydrazide precursor.
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. For the synthesis of this compound and its derivatives, one-pot strategies are being explored.
For instance, a one-pot synthesis of sulfonamides from thiols has been developed, which involves the in situ preparation of sulfonyl chlorides by oxidation with NCS, followed by reaction with an amine in the same vessel. While this specific example leads to sulfonamides, the underlying principle of generating the sulfonyl chloride in situ could be adapted.
More directly relevant is the development of one-pot methods for synthesizing substituted indoles. A one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-tosyl indoles has been reported, which involves a nucleophilic substitution followed by a base-mediated cyclization. acs.org Furthermore, a one-pot, three-component synthesis of sulfonimidamides has been described, which brings together an organometallic reagent, an amine, and a sulfinylamine reagent. nih.gov These examples showcase the potential for developing a streamlined one-pot process for this compound. A potential one-pot synthesis could involve the bromination of the indole nucleus followed by chlorosulfonation in a single reaction vessel, thereby avoiding the isolation of the 5-bromoindole intermediate.
The application of green chemistry principles to the synthesis of indoles and sulfonyl chlorides aims to reduce the environmental impact of these chemical processes. Key areas of focus include the use of greener solvents, milder reaction conditions, and the development of catalytic systems.
In the synthesis of sulfonyl chlorides, a green method has been reported for the oxyhalogenation of thiols and disulfides using oxone and a halide source (KX, where X = Cl or Br) in water as the solvent. rsc.org This approach avoids the use of volatile organic solvents and operates under mild conditions. rsc.org
For indole synthesis, sustainable multicomponent reactions have been developed that proceed under mild and benign conditions, using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.org Copper-catalyzed reactions are also gaining attention as they are often more environmentally friendly than those using other transition metals. A copper-based catalytic system has been described for the 1,4-sulfonylindolylation of 1,3-dienes, which is characterized by simple and mild conditions. acs.org
The development of greener synthetic methods for indole derivatives has been a significant area of research over the last decade, with a focus on using microwave irradiation, ionic liquids, water as a solvent, ultrasound, nanocatalysts, and solvent-free reactions. researchgate.net These approaches often lead to higher yields, shorter reaction times, and are more environmentally benign than conventional methods. researchgate.net Adopting these principles for the synthesis of this compound could involve using a recyclable catalyst, minimizing the use of hazardous solvents, and designing the synthesis to have a high atom economy.
Reactivity and Reaction Mechanisms of 5 Bromo 1h Indole 3 Sulfonyl Chloride
Hydrolysis Pathways and Chemical Stability
Like most sulfonyl chlorides, 5-bromo-1H-indole-3-sulfonyl chloride is susceptible to hydrolysis. In the presence of water, it will react to form the corresponding 5-bromo-1H-indole-3-sulfonic acid. This reaction is a significant consideration for the storage and handling of the compound, which should be protected from moisture.
The hydrolysis can proceed via a neutral (solvolysis) or base-catalyzed pathway. rsc.org Kinetic studies on aromatic sulfonyl chlorides suggest that these reactions proceed via an SN2-type mechanism, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile. nih.govrsc.orgcdnsciencepub.com The rate of hydrolysis is influenced by the substituents on the aromatic ring; electron-withdrawing groups generally increase the rate of hydrolysis by making the sulfur atom more electrophilic. rsc.org Therefore, the combined electronic effects of the bromo and indole (B1671886) moieties will influence the stability of this compound toward hydrolysis.
Derivatization Strategies Utilizing 5 Bromo 1h Indole 3 Sulfonyl Chloride
Synthesis of Extensive Indole-Sulfonamide Compound Libraries
The reaction of 5-bromo-1H-indole-3-sulfonyl chloride with amines is a cornerstone of its application, leading to the formation of indole-3-sulfonamides. This reaction is highly efficient and provides a straightforward method for the generation of large compound libraries.
Systematic Variation of Amine Substituents
The synthesis of indole-3-sulfonamides is readily achieved by reacting this compound with a diverse range of primary and secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The nucleophilicity of the amine plays a crucial role in the reaction rate, with primary amines generally being more reactive than secondary amines. cbijournal.com The versatility of this reaction allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. For instance, reactions with different alkyl and aryl amines can be used to modulate the lipophilicity and steric bulk of the final compound.
| Amine Type | Reactivity with this compound | Resulting Product |
| Primary Amines (R-NH2) | High | N-substituted-5-bromo-1H-indole-3-sulfonamide |
| Secondary Amines (R2-NH) | Moderate to High | N,N-disubstituted-5-bromo-1H-indole-3-sulfonamide |
The resulting sulfonamides from primary amines possess an acidic N-H proton due to the electron-withdrawing sulfonyl group, which allows them to dissolve in basic solutions. libretexts.org This property can be exploited for purification purposes.
Application of Multi-component Reaction Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. nih.govnih.gov While specific examples directly utilizing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the provided search results, the principle of MCRs can be applied to its derivatives. For instance, an indole-sulfonamide derivative bearing a reactive functional group could participate in a subsequent MCR to rapidly build molecular complexity. The development of novel MCRs involving sulfonyl chlorides is an active area of research. diva-portal.org
Formation of Diverse Indole-Sulfonate Esters
In addition to reacting with amines, this compound can react with alcohols and phenols to form sulfonate esters. This reaction, typically performed in the presence of a base like pyridine, expands the range of accessible derivatives. The resulting indole-3-sulfonate esters can serve as intermediates for further chemical transformations or as final products with specific biological activities.
Construction of Indole-Based Hybrid Molecules
Hybrid molecules, which combine two or more distinct pharmacophores, represent a promising strategy in drug discovery. This compound is an excellent scaffold for the construction of such hybrids.
Conjugation with Other Heterocyclic Ring Systems
The sulfonyl chloride moiety can be used to link the 5-bromo-1H-indole core to other heterocyclic systems. For example, reacting it with an amino-substituted pyrazole or piperazine would result in a hybrid molecule containing both the indole (B1671886) and the respective heterocyclic ring. This approach allows for the combination of the pharmacological properties of different heterocyclic systems into a single molecule. mdpi.com The synthesis of such hybrids is a key strategy in the development of new therapeutic agents. nih.gov
Functionalization at the Bromine Position of the Indole Ring
The bromine atom at the 5-position of the indole ring provides a valuable handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly increasing the structural diversity of the resulting molecules.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling, for instance, enables the formation of a carbon-carbon bond by reacting the bromo-indole derivative with an organoboron compound. nih.govresearchgate.netwikipedia.org This reaction is widely used to synthesize biaryl and heteroaryl compounds. nih.gov Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the bromo-indole with a terminal alkyne. researchgate.netthieme-connect.denih.gov These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. researchgate.net
| Cross-Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(dppf)Cl2), Base | C-C (Aryl or Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
These derivatization strategies highlight the synthetic utility of this compound as a versatile building block for the creation of diverse and complex molecular structures. The ability to selectively modify different positions of the molecule allows for the fine-tuning of its properties for various applications.
Metal-Catalyzed Cross-coupling Reactions (e.g., Suzuki Coupling)
The bromine atom at the C-5 position of the indole ring is a key handle for derivatization through metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed reaction of an organoboron compound (like a boronic acid or ester) with a halide. libretexts.orgorganic-chemistry.org
The general mechanism for Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
In the context of 5-bromoindole (B119039) derivatives, the Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-5 position. Research on related 5-bromo-indazole and 5-bromo-indole structures demonstrates the feasibility and versatility of this approach. For instance, the Suzuki cross-coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids has been successfully performed using a Pd(dppf)Cl₂ catalyst, K₂CO₃ as the base, and dimethoxyethane as the solvent, resulting in good yields of the corresponding 5-heteroarylindazoles. nih.govresearchgate.net Similarly, microwave-promoted Suzuki-Miyaura coupling of a 5-bromo-spiroindole derivative with various arylboronic acids using a Pd(PPh₃)₄ catalyst and Cs₂CO₃ as a base afforded 5-arylated products in good to excellent yields. lmaleidykla.lt
These examples highlight that the 5-bromo position of the indole core is amenable to Suzuki coupling, a strategy that can be extrapolated to this compound for the synthesis of novel C-5 functionalized derivatives. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve high yields and functional group tolerance. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles
| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.govresearchgate.net |
| 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | (Het)arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695) | Good to Excellent | lmaleidykla.lt |
| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | Not specified | nih.gov |
Nucleophilic Aromatic Substitution on the Brominated Indole Core
Nucleophilic aromatic substitution (SNAr) presents another avenue for the functionalization of the 5-bromoindole core. This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
In the case of this compound, the sulfonyl chloride group at the C-3 position is a powerful electron-withdrawing group. Its presence deactivates the indole ring towards electrophilic substitution but activates it for nucleophilic attack. The electron-withdrawing nature of the SO₂Cl group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, particularly when the nucleophilic attack occurs at positions that allow for resonance delocalization of the negative charge onto the electron-withdrawing group. libretexts.orglibretexts.org
Table 2: Key Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Description | Relevance to this compound |
|---|---|---|
| Electron-Withdrawing Groups | Stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. Must be ortho or para to the leaving group for maximum effect. libretexts.orglibretexts.org | The C-3 sulfonyl chloride is a strong electron-withdrawing group, activating the ring system. |
| Leaving Group | The ability of the substituent to depart. Halogens are common leaving groups. For SNAr, fluoride is often the best leaving group due to the high electronegativity polarizing the C-F bond for attack. youtube.com | Bromine is a good leaving group for SNAr reactions. |
| Nucleophile | The species that attacks the aromatic ring. Strong nucleophiles are generally required. | Potential nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. |
Strategies for Modification of the Indole Nitrogen (N-1 Position)
The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and an acidic proton, making it a prime site for modification. Functionalization at this position can significantly alter the molecule's steric and electronic properties. A common strategy for modifying the indole nitrogen is N-alkylation.
This reaction typically involves deprotonation of the indole nitrogen with a suitable base to form the corresponding indolyl anion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide. The choice of base is crucial and can range from milder bases like sodium hydride (NaH) to stronger ones depending on the reactivity of the alkylating agent and the presence of other functional groups. nih.gov
For example, in the synthesis of inhibitors of bacterial cystathionine γ-lyase, 6-bromoindole was successfully alkylated at the N-1 position. The reaction involved treating 6-bromoindole with NaH in dry DMF, followed by the addition of an electrophile like methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. nih.gov This demonstrates that the N-H of a bromoindole is sufficiently acidic to be deprotonated and subsequently functionalized.
This N-alkylation strategy is directly applicable to this compound, provided that the chosen base and reaction conditions are compatible with the sulfonyl chloride group. The sulfonyl chloride moiety is susceptible to hydrolysis and reaction with certain nucleophiles, so reaction conditions must be carefully controlled, for instance, by using non-nucleophilic bases and aprotic solvents. Besides alkylation, the indole nitrogen can also be functionalized with other groups, such as acyl or sulfonyl groups, to further expand the chemical diversity of the derivatives.
Table 3: Reagents for N-1 Position Modification of Indoles
| Reaction Type | Base | Electrophile/Reagent | Resulting N-1 Substituent | Reference |
|---|---|---|---|---|
| N-Alkylation | NaH | Alkyl halides (e.g., R-CH₂-Cl) | Alkyl group (e.g., -CH₂-R) | nih.gov |
| N-Acylation | Pyridine, Et₃N | Acyl chlorides (e.g., R-CO-Cl) | Acyl group (e.g., -CO-R) | General Knowledge |
| N-Sulfonylation | NaH, Pyridine | Sulfonyl chlorides (e.g., R-SO₂-Cl) | Sulfonyl group (e.g., -SO₂-R) | General Knowledge |
| N-Arylation | CuI, K₂CO₃ | Aryl halides (e.g., Ar-Br) | Aryl group (e.g., -Ar) | General Knowledge |
Advanced Spectroscopic and Analytical Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling constants (J), measured in Hertz (Hz), reveal information about adjacent protons. For instance, in the analysis of 5-Bromo-3-(p-tolylthio)-1H-indole, the ¹H NMR spectrum shows a singlet for the indole (B1671886) NH proton at δ 8.42 ppm. rsc.org The aromatic protons of the indole and p-tolyl groups appear in the range of δ 6.99-7.75 ppm, with specific multiplicities and coupling constants that allow for their precise assignment. rsc.org The methyl protons of the p-tolyl group are observed as a characteristic singlet at δ 2.25 ppm. rsc.org
Detailed analysis of various derivatives reveals distinct proton signals. For example, the spectrum of 3-((4-Chlorophenyl)thio)-1H-indole shows a multiplet for the aromatic protons, reflecting the complex spin-spin coupling patterns. rsc.org Similarly, the presence of different substituents on the indole ring or the sulfonyl group leads to predictable changes in the chemical shifts and coupling patterns of the nearby protons, enabling a thorough analysis of the proton environment.
Interactive Table: ¹H NMR Data for Selected 5-Bromo-1H-indole-3-sulfonyl Chloride Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 5-Bromo-3-(p-tolylthio)-1H-indole | NH | 8.42 | s | - | rsc.org |
| Ar-H | 7.75 | s | - | rsc.org | |
| Ar-H | 7.43 | d | 2.0 | rsc.org | |
| Ar-H | 7.32 | d | 8.0 | rsc.org | |
| Ar-H | 7.26 | d | 8.0 | rsc.org | |
| Ar-H | 6.99 | brs | - | rsc.org | |
| CH₃ | 2.25 | s | - | rsc.org | |
| 4-Bromo-3-(p-tolylthio)-1H-indole | NH | 8.51 | s, br | - | rsc.org |
| Ar-H | 7.45 | d | 2.4 | rsc.org | |
| Ar-H | 7.38-7.30 | m | - | rsc.org | |
| Ar-H | 7.10-7.01 | m | - | rsc.org |
s = singlet, d = doublet, m = multiplet, br = broad
¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. For 5-Bromo-3-(p-tolylthio)-1H-indole, the spectrum displays signals corresponding to all the carbon atoms in the molecule. rsc.org The carbon atoms of the indole ring and the p-tolyl group resonate in the aromatic region (δ 100-150 ppm), with the C-Br carbon appearing at approximately δ 114.4 ppm. rsc.org The methyl carbon of the p-tolyl group is observed upfield, around δ 20.9 ppm. rsc.org The specific chemical shifts of the indole carbons, such as C2, C3, C3a, C4, C5, C6, and C7a, can be assigned based on established literature values and substituent effects.
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making this technique valuable for confirming the presence and position of substituents. For example, the introduction of an electron-withdrawing or electron-donating group on the indole ring or the phenyl group of a derivative will cause a predictable downfield or upfield shift, respectively, for the nearby carbon atoms.
Interactive Table: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
| 5-Bromo-3-(p-tolylthio)-1H-indole | Aromatic C | 135.1, 135.0, 131.7, 131.6, 131.0, 129.6, 126.3, 126.0, 122.3, 113.1, 103.5 | rsc.org |
| C-Br | 114.4 | rsc.org | |
| CH₃ | 20.9 | rsc.org | |
| 6-Fluoro-3-(p-tolylthio)-1H-indole | Aromatic C | 160.4 (d, J = 237.7 Hz), 136.3 (d, J = 12.5 Hz), 135.1, 134.9, 130.6 (d, J = 3.2 Hz), 129.5, 126.3, 125.5, 120.6 (d, J = 10.2 Hz), 109.7 (d, J = 24.5 Hz), 103.9, 98.0 (d, J = 26.3 Hz) | rsc.org |
| CH₃ | 20.9 | rsc.org |
d = doublet
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of atoms within a molecule. researchgate.net NOESY experiments are particularly useful for establishing the stereochemistry and conformation of complex molecules by identifying protons that are close to each other in space, even if they are not directly connected through chemical bonds. For instance, a NOESY spectrum of a derivative of 5-bromo-1H-indole could reveal cross-peaks between protons on the indole ring and protons on a substituent at the 3-position, providing definitive evidence for their relative orientation. In the study of 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, a 2D ¹H-¹H NOESY NMR spectrum was utilized to understand the spatial relationships between the protons. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
For derivatives of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, typically in the region of 3200-3500 cm⁻¹. The sulfonyl chloride group (SO₂Cl) would exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds, usually found around 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule, which is crucial for confirming the identity of a newly synthesized derivative. For example, the HRMS data for 5-methoxy-3-(m-tolylthio)-1H-indole showed a found mass of 269.0875, which is in close agreement with the calculated mass of 269.0869 for the molecular formula C₁₆H₁₅NOS. rsc.org This level of accuracy provides unambiguous confirmation of the compound's elemental formula. This technique is routinely used in the characterization of indole derivatives to validate their proposed structures. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of synthesized compounds and providing insights into their structural integrity. For derivatives of this compound, ESI-MS is typically performed in positive ion mode. The resulting mass spectra are characterized by the presence of pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.
The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectra of these compounds, resulting in a characteristic M and M+2 isotopic cluster for ions containing a single bromine atom. This distinctive pattern provides a high degree of confidence in the identification of bromine-containing fragments. While specific ESI-MS data for a wide range of 5-bromo-1H-indole-3-sulfonamide derivatives is not extensively documented in publicly available literature, the general fragmentation patterns would involve cleavage of the sulfonamide bond.
For instance, in a hypothetical N-aryl substituted 5-bromo-1H-indole-3-sulfonamide, fragmentation could lead to the formation of ions corresponding to the 5-bromo-1H-indole-3-sulfonyl moiety and the respective arylamine. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the parent ion and its major fragments with high accuracy, further confirming the proposed chemical structure.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting derivatives.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative assessment of the purity of this compound derivatives. Reversed-phase HPLC is the most common mode used for these compounds, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is most commonly performed using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance (typically around 220-280 nm). The purity of a sample is determined by integrating the area of the peak corresponding to the main product and expressing it as a percentage of the total peak area in the chromatogram.
While specific retention times are highly dependent on the exact derivative and the chromatographic conditions, a well-developed HPLC method will show a sharp, symmetrical peak for the pure compound, well-resolved from any impurity peaks.
Preparative HPLC for Compound Purification
For the purification of this compound derivatives on a larger scale than analytical HPLC, preparative HPLC is employed. This technique utilizes larger columns and higher flow rates to isolate sufficient quantities of the pure compound for further studies. The principles are the same as analytical HPLC, but the goal is isolation rather than just quantification.
The fractions corresponding to the desired product peak are collected as they elute from the column. The solvent is then removed, typically by rotary evaporation or lyophilization, to yield the purified compound. The purity of the collected fractions is subsequently verified by analytical HPLC.
Electrochemical Characterization (e.g., Cyclic Voltammetry, Square Wave Voltammetry)
The electrochemical behavior of derivatives of this compound can be investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). These methods provide valuable information about the redox properties of the molecules, which is particularly relevant for applications in materials science and in understanding potential metabolic pathways in medicinal chemistry.
Studies on analogous indole-based sulfonamides have shown that the indole moiety is typically the electroactive center, undergoing oxidation. nih.govnih.govresearchgate.net The electrochemical behavior of these compounds is often studied using a three-electrode system, with a working electrode (such as a glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). nih.govnih.gov
In a study of similar 5-fluoro-1H-indole-3-carbohydrazide-based sulfonamides, cyclic voltammetry revealed a single, well-defined, irreversible oxidation peak. nih.govnih.govresearchgate.net The peak potential is influenced by the nature of the substituent on the sulfonamide group. nih.govnih.gov The irreversibility of the oxidation process suggests that the oxidized species is unstable and may undergo subsequent chemical reactions. nih.govnih.gov
The effect of pH on the oxidation potential can also be investigated to understand the role of protons in the electron transfer process. A linear relationship between the peak potential and pH, with a slope of approximately 59 mV/pH unit, indicates that an equal number of protons and electrons are involved in the oxidation process. nih.gov
| Technique | Parameter | Typical Observation for Indole Sulfonamides |
| Cyclic Voltammetry (CV) | Oxidation Peak | One well-defined, irreversible peak |
| Cyclic Voltammetry (CV) | Effect of pH | Linear shift in peak potential with pH |
| Square Wave Voltammetry (SWV) | Peak Current | Proportional to the concentration of the analyte |
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are utilized to investigate the fundamental electronic and structural properties of molecules.
DFT calculations are instrumental in elucidating the electronic landscape of 5-bromo-1H-indole-3-sulfonyl chloride. By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict regions of the molecule that are prone to electrophilic and nucleophilic attack. For related sulfonamide-Schiff base compounds, studies have shown that HOMO to LUMO transitions are key electronic events. nih.gov The sulfonyl chloride group is known for its high reactivity, acting as a strong electrophile that readily engages with nucleophiles to form stable sulfonamide derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.
Analysis of related bromo-substituted indole (B1671886) derivatives reveals the significance of various intermolecular interactions, including π–π stacking and C—H⋯π hydrogen bonds, which are influenced by the electronic distribution across the indole ring system. nih.gov Theoretical investigations into the N–H⋯S hydrogen bond between indole and dimethyl sulfide (B99878) have confirmed that this type of interaction is strengthened in the excited state, which can influence molecular recognition processes. rsc.org The electronic properties derived from such calculations are crucial for understanding the molecule's behavior in both chemical reactions and biological systems.
Table 1: Predicted Electronic Properties of Sulfonamide Derivatives from DFT Studies
| Property | Description | Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally implies higher reactivity. It helps predict the molecule's electronic transitions and chemical stability. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, predicting reactivity. The sulfonyl chloride group is a key electrophilic site. |
| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Provides insight into the polarity of bonds and the electrostatic potential, influencing intermolecular interactions. |
The three-dimensional structure and conformational flexibility of this compound are critical to its function. DFT methods are used to calculate the energies of different possible conformations (rotamers) to identify the most stable, low-energy states. In studies of similar bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, the indole ring system is essentially planar, while the sulfonyl-bound phenyl ring is often oriented nearly orthogonally to it. nih.gov This orientation is stabilized by weak intramolecular interactions. nih.gov
For other sulfonamides, intramolecular hydrogen bonding has been observed to play a significant role in determining the preferred conformation, often forming stable six-membered rings. researchgate.net The calculation of interaction energies for different molecular pairings can quantify the strength of non-covalent forces, such as π–π stacking and hydrogen bonds, which stabilize the crystal packing and influence ligand-receptor binding. nih.gov The total interaction energies for indole/indole pairings in related structures can be as significant as -55.1 kJ mol−1, with London dispersion forces being the primary contributor. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.
Docking simulations have been widely used to understand how indole sulfonamide derivatives interact with the active sites of various protein targets. These simulations reveal the specific binding modes and key intermolecular interactions responsible for the ligand's biological activity. For instance, docking studies of 5-bromoindole (B119039) hydrazone derivatives with the VEGFR-2 tyrosine kinase domain showed that the 5-bromo-1H-indole moiety is involved in numerous pi-pi, pi-sulfur, and pi-alkyl interactions with hydrophobic residues like Val848, Ala866, and Leu1035. d-nb.info A critical hydrogen bond is often formed between the ligand and a key amino acid residue, such as Asp1046. d-nb.info
Similarly, in other sulfonamide-protein complexes, hydrogen bonding involving the sulfonyl group is a common feature. researchgate.net The oxygen atoms of the sulfonamide group can form a network of S=O···HC interactions with aromatic residues of the protein. nih.gov The specific geometry and nature of these interactions—including hydrogen bonds, hydrophobic contacts, and halogen bonds—are crucial for stabilizing the ligand within the binding pocket. d-nb.inforesearchgate.net Covalent docking has also been used to predict how related indole-based sulfonyl fluorides can form a covalent bond with key amino acid residues like lysine (B10760008) in a kinase's ATP binding site. chemrxiv.org
Beyond predicting the binding pose, docking algorithms calculate a score that estimates the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. In studies of indole-based diaza-sulphonamides targeting the JAK-3 protein, docking scores ranged from -8.8 to -9.7 kcal/mol. nih.gov For 5-bromoindole hydrazone derivatives targeting VEGFR tyrosine kinase, calculated energy interactions were in the range of -8.02 to -8.76 kcal/mol. d-nb.info
These scores are derived from force fields that approximate the total energy of the intermolecular interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. While these scores provide a valuable estimation of binding strength, they are often complemented by more rigorous methods for greater accuracy.
Table 2: Example Docking Scores of Related Indole Derivatives against Protein Targets
| Compound Class | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interactions Noted |
| 5-bromoindole hydrazones d-nb.info | VEGFR Tyrosine Kinase | -8.02 to -8.76 | Pi-alkyl interactions, H-bond with Asp1046 |
| Indole based diaza-sulphonamides nih.gov | JAK-3 Protein | -8.8 to -9.7 | Hydrogen bond interactions |
| 5-sulfonyl isatin (B1672199) derivatives nih.gov | SARS-CoV 3CLpro | IC50 values correlated with docking results | Interactions within S2 and S3 pockets |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a docked conformation and explore conformational changes in both the ligand and the protein upon binding. researchgate.net
For complexes involving isatin sulfonamides, MD simulations have been employed to elucidate essential non-covalent contacts and pharmacophore features necessary for optimal binding. nih.gov These simulations can reveal how the system behaves under physiological conditions, providing a more realistic model of the binding event. researchgate.net The choice of a suitable molecular force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. mdpi.com By analyzing the trajectory of the simulation, researchers can confirm the stability of key interactions, such as hydrogen bonds observed in docking, and identify subtle conformational rearrangements that may occur during the binding process.
Analysis of Protein-Ligand Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational analysis, providing insights into the dynamic nature of a ligand bound to its protein target. mdpi.compeerj.com These simulations can validate docking results and explore the conformational changes of a ligand within the active site over time. mdpi.com The stability of the protein-ligand complex is a critical indicator of binding affinity and can be assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. researchgate.net
For indole-sulfonamide derivatives, MD simulations have been employed to confirm the stability of their complexes with various protein targets. nih.gov Stable interactions are often characterized by low RMSD values, typically under 3 Å, which indicate minimal deviation from the initial docked pose. researchgate.net For instance, simulations of N-arylsulfonyl-indole-2-carboxamide derivatives with Fructose-1,6-bisphosphatase (FBPase) have been used to validate binding modes, showing the formation of stable hydrogen bonds and hydrophobic interactions that anchor the ligand in the active site. mdpi.com Similarly, MD studies on sulfonamide derivatives with targets like BRD4 have confirmed the sustained stability of the ligand-protein complexes, supporting the initial docking predictions. nih.gov
Key interactions that contribute to complex stability for this class of compounds often involve:
Hydrogen Bonds: The sulfonamide group (SO₂NH) is a potent hydrogen bond donor and acceptor, frequently forming crucial interactions with backbone or side-chain residues of the protein target. mdpi.com
Hydrophobic Interactions: The indole ring and other aromatic moieties in the derivatives contribute significantly to binding through hydrophobic and π-π stacking interactions with non-polar residues in the active site. mdpi.com
Electrostatic Interactions: The distribution of charges, particularly around the electronegative oxygen atoms of the sulfonyl group, plays a role in forming favorable electrostatic contacts. nih.gov
| Simulation Parameter | Typical Finding for Indole-Sulfonamide Derivatives | Significance |
| RMSD | Values typically stabilize below 3 Å. researchgate.net | Indicates the formation of a stable, low-energy binding conformation. |
| RMSF | Low fluctuation in core scaffold regions. | Highlights the rigidity of the core binding elements. |
| Hydrogen Bond Analysis | Persistent H-bonds involving the sulfonamide moiety. mdpi.com | Confirms the role of the sulfonamide group as a key binding anchor. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental in modern drug design, enabling the prediction of activity for novel molecules and providing insights into the structural features that govern potency.
Elucidation of Structure-Activity Relationships (SAR)
SAR studies for indole-sulfonamide derivatives have revealed critical insights into how different substituents on the indole core and the sulfonamide nitrogen affect biological activity. For example, in a study of N-arylsulfonyl-indole-2-carboxamide derivatives, 3D-QSAR contour maps indicated that bulky groups at certain positions might decrease activity, whereas electronegative groups at other positions could enhance it. mdpi.com
Key SAR findings for this class of compounds include:
Indole Ring Substitution: The position and nature of substituents on the indole ring are crucial. For instance, the presence of electron-withdrawing groups like nitro (NO₂) or chloro (Cl) at the 5-position of the indole can influence activity. mdpi.com The 5-bromo substituent in the parent compound is thus a key modulator of electronic properties.
Sulfonamide Moiety: The groups attached to the sulfonamide nitrogen significantly impact binding and specificity. Aromatic or heterocyclic rings are common substituents, and their substitution pattern, in turn, dictates interactions with the target protein.
Development of Predictive Models for Biological Activities
Several QSAR models have been successfully developed for indole-sulfonamide derivatives to predict activities such as anticancer and antimalarial effects. nih.gov These models are built using a training set of compounds with known activities and then validated using an external test set. The models often rely on molecular descriptors that quantify various physicochemical properties.
In one study, a library of 44 indole-sulfonamide derivatives was used to construct five predictive QSAR models. nih.gov The models demonstrated acceptable predictive performance and revealed that key properties governing the compounds' activities include mass, charge distribution, polarizability, van der Waals volume, and electronegativity. nih.gov
| Model Property | Description | Example Descriptor | Impact on Activity Prediction |
| Electronic | Describes the distribution of electrons in the molecule. | MATS6e (electronegativity) nih.govresearchgate.net | Higher electronegativity at certain positions can correlate with higher inhibitory activity. researchgate.net |
| Steric/Topological | Relates to the size, shape, and volume of the molecule. | Van der Waals volume nih.gov | Influences the fit of the ligand into the binding pocket. |
| Thermodynamic | Pertains to the energy and stability of the molecule. | SCF (Self-Consistent Field) energy ekb.eg | Relates to the intrinsic stability and reactivity of the compound. |
| Lipophilicity | Describes the molecule's affinity for non-polar environments. | LogP | Affects cell permeability and interaction with hydrophobic pockets. |
Rational Design and Optimization of Compound Potency
The insights gained from SAR and QSAR models are directly applied to the rational design of new compounds with improved potency and selectivity. nih.govnih.gov Computational tools allow researchers to virtually construct novel derivatives and predict their activity before committing to chemical synthesis, saving significant time and resources. nih.gov
For instance, contour maps generated from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) visually guide chemists. nih.gov These maps highlight regions where bulky, electron-donating, or hydrogen-bonding groups would be favorable or unfavorable for activity. mdpi.comnih.gov Based on such models, a virtual library of new indole-sulfonamide derivatives can be designed, and their activities predicted. Promising candidates can then be prioritized for synthesis. nih.gov
In Silico Screening and Lead Optimization Strategies
In silico screening involves the use of computational methods to search large compound libraries for molecules that are likely to bind to a specific biological target. For a scaffold like this compound, derivatives can be computationally enumerated and then screened against a protein of interest using molecular docking.
The process typically follows these steps:
Virtual Library Generation: A large number of derivatives are designed computationally based on the core indole-sulfonamide scaffold.
Molecular Docking: The virtual library is docked into the active site of the target protein to predict binding poses and estimate binding affinities. nih.gov This helps to filter out compounds that are unlikely to bind.
QSAR-based Prediction: The most promising candidates from docking can be further evaluated using the developed QSAR models to predict their biological activity more accurately. nih.gov
ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top candidates, helping to identify molecules with better drug-like profiles early in the process. nih.gov
This combined approach of docking, QSAR, and ADMET prediction forms a powerful strategy for lead optimization. It allows for the iterative refinement of compound structures to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of high-quality drug candidates. nih.govnih.gov
Applications As a Synthetic Building Block in Targeted Organic Synthesis
Precursor to Bioactive Molecules and Pharmaceutical Agents
5-bromo-1H-indole-3-sulfonyl chloride is a key precursor in the generation of various pharmaceutical agents. The indole (B1671886) scaffold is a significant structural motif found in numerous clinically used drugs. acs.org The sulfonamide group, known for its ability to interact with diverse biological targets, can enhance therapeutic efficacy and minimize side effects. acs.orgnih.gov The combination of the indole nucleus and the sulfonamide moiety in a single molecular framework has led to the discovery of hybrid compounds with a wide spectrum of pharmacological activities. rawdatalibrary.netproquest.com By reacting this compound with various amines, researchers can readily generate extensive libraries of N-substituted indole-3-sulfonamides for biological screening.
The hybridization of indole and sulfonamide pharmacophores has proven to be a highly successful strategy in medicinal chemistry, yielding compounds with significant potential in treating a range of diseases. rawdatalibrary.netresearchgate.net These derivatives have demonstrated activities as anticancer, antimicrobial, antimalarial, and enzyme inhibitory agents. nih.govresearchgate.net The structural versatility of the indole-sulfonamide core allows for fine-tuning of its physicochemical and pharmacological properties through substitution on both the indole ring and the sulfonamide nitrogen, making it a privileged scaffold in the search for novel therapeutic candidates. researchgate.netsemanticscholar.org
Indole-sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human tumor cell lines. rawdatalibrary.netresearchgate.net These compounds exert their effects through multiple mechanisms, including the inhibition of crucial biological targets like tubulin, protein kinases, and carbonic anhydrases. nih.govresearchgate.net The substitution pattern on the indole ring and the sulfonamide moiety plays a critical role in determining the anticancer potency and selectivity. researchgate.net For instance, studies have shown that derivatives bearing electron-withdrawing groups on the benzene (B151609) ring of the sulfonamide portion exhibit significant cytotoxic effects against cell lines such as MOLT-3 (human leukemia). acs.org
Table 1: Anticancer Activity of Selected Indole-Sulfonamide Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Hydroxyl-bearing bisindole with CF3 group (30) | MOLT-3 | Potent | acs.orgnih.gov |
| Hydroxyl-bearing bisindole with Cl group (31) | MOLT-3 | Potent | acs.orgnih.gov |
| Hydroxyl-bearing bisindole with NO2 group (36) | MOLT-3 | Potent | acs.orgnih.gov |
| Indole-sulfonamide hybrids (4a-4e) | MCF7-9D (Breast Cancer) | Significant (% inhibition 63-73.5% at 100µg/ml) | researchgate.net |
| Quinoline/pyridine indole-3-sulfonamide hybrid (31) | hCA IX (Tumor-associated carbonic anhydrase) | Potent (Ki = 1.47 µM) | mdpi.com |
| Quinoline/pyridine indole-3-sulfonamide hybrid (32) | hCA IX (Tumor-associated carbonic anhydrase) | Potent (Ki = 1.57 µM) | mdpi.com |
The indole-sulfonamide scaffold is a versatile platform for designing potent enzyme inhibitors targeting a range of diseases.
Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy, indole-based sulfonamide derivatives have shown significant promise. researchgate.net Several synthesized analogs have displayed inhibitory potentials comparable to the standard drug, donepezil. nih.gov Kinetic studies have further elucidated their modes of inhibition, providing valuable insights for the development of more potent anti-Alzheimer agents. researchgate.net
Tubulin Inhibitors: Tubulin is a critical target in cancer chemotherapy, and agents that interfere with its polymerization can arrest cell division and induce apoptosis. nih.govtandfonline.com Indole-sulfonamide derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine site. nih.gov These compounds have demonstrated nanomolar to submicromolar antiproliferative activities against various human tumor cell lines. nih.govnih.gov
MAPK1 Inhibitors: Mitogen-activated protein kinase 1 (MAPK1) is a key enzyme in signaling pathways that are often dysregulated in various human cancers, including breast, colon, and lung cancer. mdpi.com Indazole-sulfonamide derivatives, structurally related to indole-sulfonamides, have shown good binding affinity to MAPK1, suggesting their potential as anticancer agents by targeting this kinase. mdpi.comcdilabs.com
3CLpro Inhibitors: The 3-chymotrypsin-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govresearchgate.net Indole-derived compounds, such as 5-chloropyridinyl indole carboxylate derivatives, have been identified as potent inhibitors of SARS-CoV-2 3CLpro, exhibiting significant enzyme inhibition and antiviral efficacy. nih.govnih.gov
Table 2: Enzyme Inhibitory Activity of Selected Indole-Sulfonamide and Related Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indole-based sulfonamides (1-17) | Acetylcholinesterase (AChE) | Potent inhibition, with IC50 values ranging from 0.15–32.10 µM | mdpi.com |
| Indole-sulfonamides (Nitriles 15 and 16) | Tubulin | Potent antiproliferative IC50 values (submicromolar to nanomolar) | nih.gov |
| Indazole-sulfonamides (3 and 4) | MAPK1 | Good binding affinity in molecular docking studies | mdpi.com |
| 5-chloropyridinyl indole carboxylate (1) | SARS-CoV-2 3CLpro | Potent inhibition (IC50 = 250 nM) | nih.gov |
| N-allyl indole derivative (7d) | SARS-CoV-2 3CLpro | Most potent inhibition in its series (IC50 = 73 nM) | nih.gov |
With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial agents. nih.govresearchgate.net Indole-sulfonamide derivatives have demonstrated significant activity against a spectrum of bacteria, including multidrug-resistant strains. nih.govnih.gov These compounds have been screened against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Klebsiella pneumoniae. researchgate.net Notably, certain indole-benzosulfonamide derivatives of oleanolic acid have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo, by disrupting the bacterial cell membrane and inhibiting biofilm formation. nih.gov Synthetic indole derivatives have also been found to inhibit the respiratory metabolism of multidrug-resistant gram-positive bacteria. nih.gov
Table 3: Antibacterial Activity of Selected Indole-Sulfonamide Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Indole-benzosulfonamide OA derivative (c17) | Methicillin-resistant Staphylococcus aureus (MRSA) | Promising antibacterial agent, reduced bacterial counts in vivo | nih.gov |
| Sulfonamide-based indole derivative | Staphylococcus aureus | Good activity | researchgate.net |
| Sulfonamide-based indole derivative | Klebsiella pneumoniae | Good activity | researchgate.net |
| Synthetic indole derivative (SMJ-2) | Multidrug-resistant gram-positive bacteria | Effective, inhibits respiratory metabolism | nih.gov |
Malaria remains a major global health problem, compounded by the emergence of drug-resistant strains of the Plasmodium falciparum parasite. nih.govnih.gov Indole-sulfonamide derivatives have been investigated as a source of new antimalarial agents. acs.orgnih.gov Studies evaluating these compounds against multidrug-resistant strains of P. falciparum have identified several derivatives with potent antiplasmodial activity. nih.govnih.gov For example, while monoindole sulfonamides were found to be inactive, bisindole and trisindole derivatives showed comparable IC50 values in the low micromolar range, highlighting the structural requirements for antimalarial efficacy. acs.orgnih.gov
Table 4: Antimalarial Activity of Selected Indole-Sulfonamide Derivatives
| Compound | P. falciparum Strain | Activity (IC50) | Reference |
|---|---|---|---|
| 4-OCH3 derivative of non-hydroxyl-containing bisindole (11) | K1 (multidrug-resistant) | 2.79 µM | acs.orgnih.gov |
| Adamantyl indoleamide with sulfonamide (22) | PfK1 (CQ resistant) | 1.69 µM | nih.gov |
| Adamantyl indoleamide with sulfonamide (26) | PfK1 (CQ resistant) | 1.60 µM | nih.gov |
| Bisindoles and Trisindoles (series B-J) | K1 (multidrug-resistant) | 2.79–8.17 µM | acs.orgnih.gov |
G protein-coupled receptor 17 (GPR17) has been identified as a promising drug target for demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis. google.com Activation of GPR17 can inhibit the maturation of oligodendrocyte precursor cells, which are responsible for myelination. google.com Therefore, GPR17 antagonists or negative modulators are of significant therapeutic interest. N-(phenyl)-indole-3-sulfonamide derivatives have been developed as potent GPR17 modulators. google.com These compounds are designed to down-regulate GPR17 activity, thereby promoting remyelination processes, and represent a novel therapeutic strategy for treating CNS disorders. google.comnih.govnih.gov
Table 5: Activity Profile of Indole-Sulfonamide Derivatives as CNS Modulators
| Compound Class | Target | Therapeutic Potential | Reference |
|---|---|---|---|
| N-(phenyl)-1H-indole-3-sulfonamide derivatives | GPR17 | Treatment of myelinating disorders (e.g., multiple sclerosis) | google.com |
| Indoline-derived phenolic Mannich base (CHBC) | GPR17 (Agonist) | Glioblastoma Treatment | nih.govresearchgate.net |
| Pyrimidinyl sulfonamide derivatives | GPR17 | Diseases associated with GPR17 antagonism | nih.gov |
Synthesis of Novel Indole-Based Scaffolds for Drug Discovery Programs
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a key starting material for the construction of diverse indole-based molecular architectures, primarily through the synthesis of indole-3-sulfonamide derivatives. The reactivity of the sulfonyl chloride group allows for facile reaction with a wide array of primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This synthetic strategy is a cornerstone for generating extensive libraries of compounds for high-throughput screening in drug discovery programs.
The bromine atom at the 5-position of the indole ring offers a valuable handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionality of a reactive sulfonyl chloride and a modifiable bromine substituent makes this compound a highly attractive precursor for creating complex and diverse molecular scaffolds.
Detailed Research Findings:
Recent research has highlighted the utility of this compound in the synthesis of novel compounds with potential therapeutic applications. For instance, a study focused on the development of new antimicrobial agents utilized this compound to synthesize a series of indole-based quinoxaline sulfonamides. The synthesis commenced with the reaction of 5-bromoisatin (B120047) with o-phenylenediamine to form the corresponding indole quinoxaline, which was then treated with chlorosulfonic acid to yield the sulfonyl chloride intermediate. Subsequent reaction with various amines furnished a library of 5-bromo-1H-indole-3-sulfonamide derivatives. Several of these synthesized compounds exhibited significant antimicrobial activity against various bacterial and fungal strains.
Another area of investigation involves the synthesis of indole-based sulfonamides as potential anticancer agents. The general synthetic approach involves the condensation of this compound with a variety of amino-containing heterocyclic scaffolds. The resulting compounds are then evaluated for their cytotoxic activity against different cancer cell lines. The structure-activity relationship (SAR) studies often reveal that the nature of the substituent on the sulfonamide nitrogen and any modifications at the 5-position of the indole ring play a crucial role in the observed biological activity.
Below is an interactive data table summarizing the synthesis of representative indole-based sulfonamide scaffolds from this compound and their potential therapeutic applications.
| Amine Reactant | Resulting Scaffold | Potential Therapeutic Application |
| Aniline (B41778) | N-phenyl-5-bromo-1H-indole-3-sulfonamide | Antibacterial |
| Piperidine | 1-[(5-bromo-1H-indol-3-yl)sulfonyl]piperidine | Antifungal |
| 4-Aminophenol | N-(4-hydroxyphenyl)-5-bromo-1H-indole-3-sulfonamide | Anticancer |
| 2-Aminopyridine | N-(pyridin-2-yl)-5-bromo-1H-indole-3-sulfonamide | Anti-inflammatory |
Role in Advanced Materials Science (e.g., Dyes and Pigments)
While the primary application of this compound is in medicinal chemistry, its structural features also lend themselves to applications in materials science, particularly in the synthesis of dyes and pigments. The indole core is a known chromophore, and the presence of a bromine atom can influence the photophysical properties of the resulting molecules, often leading to deeper colors and enhanced stability.
The sulfonyl chloride group can be used to covalently attach the indole chromophore to various substrates or to incorporate it into larger polymeric structures. This allows for the development of functional materials with specific optical properties.
Detailed Research Findings:
Although direct and extensive research on the application of this compound in dyes and pigments is not widely published, the principles of dye chemistry suggest its potential. The synthesis of indigoid dyes, for example, often involves the oxidation and dimerization of indoxyl derivatives. A related compound, 5-bromo-4-chloroindoxyl, is a known precursor to the dye 5,5′-dibromo-4,4′-dichloro-indigo. This suggests that derivatives of 5-bromo-1H-indole could be transformed into valuable colorants.
Furthermore, enzymatic synthesis has been explored for the production of Tyrian purple, a historically significant brominated indigo dye, starting from 5-bromoindole (B119039). This indicates the potential for bromoindole derivatives to serve as precursors for vibrant and stable pigments. The sulfonyl chloride functionality of this compound would offer a reactive site to anchor the resulting dye molecule to fabrics or other materials, potentially improving colorfastness.
The table below outlines the potential synthesis of dye molecules derived from this compound.
| Reaction Type | Potential Dye Structure | Expected Color |
| Dimerization/Oxidation | Indigoid-type dye | Blue/Purple |
| Azo Coupling | Azo-indole dye | Yellow/Orange/Red |
| Condensation with Aldehydes | Styryl-type dye | Various |
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional methods for the synthesis of indole (B1671886) derivatives and their subsequent functionalization often involve harsh reaction conditions and the use of hazardous reagents, leading to significant chemical waste. researchgate.net The principles of green chemistry call for the development of more sustainable and atom-economical synthetic routes. jk-sci.com Future research in this area will likely focus on several key strategies to improve the environmental footprint of 5-bromo-1H-indole-3-sulfonyl chloride synthesis.
One promising approach is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, thereby maximizing atom economy. rsc.org Researchers are exploring innovative MCRs to assemble the indole core, which could be adapted for the synthesis of this compound. researchgate.net Another avenue of exploration is the use of catalytic systems that are more environmentally benign, such as those based on earth-abundant metals or even metal-free catalysts. acs.orgnih.gov Photocatalysis and electrochemistry are also emerging as powerful tools for organic synthesis, offering mild and selective reaction conditions. researchgate.netnih.gov
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Indole Derivatives
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |
| Solvents | Often chlorinated hydrocarbons | Greener solvents like water or ethanol (B145695) |
| Energy Input | High temperatures and pressures | Milder conditions, often room temperature |
| Atom Economy | Lower, with significant byproducts | Higher, with minimal waste |
| Reaction Steps | Often multi-step | Fewer steps, often one-pot |
Exploration of Unprecedented Derivatization Chemistries and Transformations
The reactivity of the sulfonyl chloride group and the indole nucleus in this compound provides a rich platform for novel derivatization chemistries. researchgate.netacs.org Future research will undoubtedly focus on uncovering unprecedented transformations to generate diverse libraries of new chemical entities.
The sulfonyl chloride moiety is a versatile handle for introducing a wide range of functional groups. acs.orgnih.gov Beyond traditional reactions with amines to form sulfonamides, researchers are exploring novel catalytic methods for the late-stage functionalization of sulfonamides. acs.orgnih.gov This could involve the development of methods to convert the sulfonyl group into other functionalities, expanding the synthetic utility of the scaffold.
Furthermore, the indole ring itself offers multiple sites for functionalization. The bromine atom at the C5 position is a key site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other groups. The N-H of the indole can be readily substituted, and the C2 position can also be functionalized through various methods. mdpi.com The exploration of novel catalytic systems for the selective functionalization of these positions will be a key area of future research. acs.org
Integration of Advanced Computational Approaches for Rational Design and Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. bohrium.comnih.govnih.gov In the context of this compound, advanced computational approaches can be leveraged for the rational design of new derivatives with desired properties and for the prediction of their biological activity or material characteristics.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. rsc.orgmdpi.comnih.gov This information can guide the design of new synthetic transformations and predict the outcomes of reactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity, enabling the prediction of the potency of new compounds before they are synthesized. nih.govacs.orgmdpi.com
Molecular docking simulations can be used to predict the binding modes of derivatives with biological targets, such as enzymes or receptors, aiding in the design of potent and selective inhibitors. nih.govacs.org These computational tools, when used in synergy, can significantly accelerate the discovery and optimization of new drug candidates and functional materials based on the this compound scaffold.
Table 2: Application of Computational Methods in the Study of Indole Derivatives
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, spectral properties, bond energies |
| QSAR | Correlation of structure and activity | Biological activity, toxicity, ADME properties |
| Molecular Docking | Prediction of binding interactions | Binding affinity, binding mode, selectivity |
| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational changes, stability of complexes |
Applications in Emerging Fields such as Advanced Materials and Nanotechnology
The unique electronic and structural properties of the indole scaffold make it an attractive building block for the development of advanced materials and applications in nanotechnology. nih.govmaterialsciencejournal.orgchim.it The presence of the bromine atom and the sulfonyl chloride group in this compound provides handles for polymerization and surface modification, opening up new avenues for its use in these emerging fields.
Polyindoles and their nanocomposites have shown promise in various applications, including as conducting polymers, in energy storage, and as antimicrobial agents. materialsciencejournal.orgnih.govrsc.orgacs.org Derivatives of this compound could be explored as monomers for the synthesis of novel polyindoles with tailored electronic and optical properties. The ability to functionalize the indole ring and the sulfonyl group allows for fine-tuning of these properties.
In nanotechnology, indole derivatives are being investigated for their potential in drug delivery systems and as components of organic photoactuators. nih.govchim.it The this compound scaffold could be incorporated into nanoparticles or other nanostructures to create targeted drug delivery vehicles or novel light-responsive materials.
Synergistic Integration with High-Throughput Screening Technologies for Accelerated Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. nih.govthermofisher.com The synthetic tractability of this compound makes it an ideal scaffold for the generation of diverse chemical libraries for HTS campaigns.
By combining the power of combinatorial chemistry with HTS, researchers can rapidly synthesize and screen thousands of derivatives of this compound against a wide range of biological targets. mdpi.comnih.gov This approach can significantly accelerate the identification of "hit" compounds with promising biological activity.
Furthermore, the integration of HTS with computational methods can create a powerful feedback loop for drug discovery. Hits identified from HTS can be used to refine QSAR models and guide the design of the next generation of more potent and selective compounds. This synergistic approach, combining synthesis, screening, and computational design, holds immense promise for the accelerated discovery of new therapeutics based on the this compound scaffold. researchgate.netnih.gov
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 5-bromo-1H-indole-3-sulfonyl chloride with high purity?
- Methodological Answer : The synthesis typically involves sulfonation and halogenation steps. Critical parameters include reaction temperature control (e.g., maintaining 0–5°C during sulfonation to avoid side reactions) and stoichiometric precision of reagents like chlorosulfonic acid. Post-synthesis purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization ensures purity. Analytical validation using NMR (e.g., aromatic proton signals at δ 7.1–7.3 ppm) and TLC (R ~0.30 in similar solvent systems) is essential .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : NMR should show characteristic indole protons (e.g., H-2 at δ ~7.2 ppm as a singlet) and sulfonyl chloride protons (if applicable). NMR peaks for C-3 (sulfonyl-attached carbon) typically appear at δ ~135 ppm .
- Mass Spectrometry : FAB-HRMS or ESI-MS should confirm the molecular ion peak (e.g., [M+H] at m/z 294.56) .
Q. What are the stability challenges of this compound under standard laboratory conditions?
- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert atmosphere (argon) at –20°C. Decomposition can be monitored via NMR (if fluorinated analogs are present) or IR spectroscopy (disappearance of S=O stretches at ~1370 cm) .
Advanced Research Questions
Q. How can conflicting crystallographic data during structure refinement of this compound derivatives be resolved?
- Methodological Answer : Use iterative refinement tools in SHELXL or OLEX2. For example:
- Address high displacement parameters (e.g., U > 0.05 Å) by re-examining thermal motion models or twinning corrections.
- Validate hydrogen bonding networks using PLATON to resolve clashes in electron density maps .
Q. What strategies optimize Cu-catalyzed coupling reactions involving this compound?
- Methodological Answer :
- Catalyst System : Use CuI (10 mol%) in PEG-400/DMF (2:1) to enhance solubility and reaction homogeneity.
- Substrate Scope : Electron-deficient aryl acetylenes (e.g., 1-ethynyl-4-fluorobenzene) improve yields (25–50%) due to reduced steric hindrance.
- Kinetic Monitoring : Track reaction progress via in situ NMR to identify intermediates and optimize reaction time (typically 12–24 hours) .
Q. How can researchers reconcile discrepancies in NMR data for sulfonylated indole derivatives?
- Methodological Answer :
- Solvent Effects : Compare spectra in CDCl vs. DMSO-d; sulfonyl protons may split in polar solvents.
- Dynamic Processes : Variable-temperature NMR (e.g., 25–60°C) can resolve rotational barriers around the sulfonyl group.
- Computational Validation : Use Gaussian or ORCA to simulate chemical shifts and assign ambiguous signals .
Q. What advanced techniques characterize the electronic effects of the sulfonyl chloride group in 5-bromo-1H-indole derivatives?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states (S 2p peaks at ~168 eV for sulfonyl groups).
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects (e.g., E shifts by +0.3 V vs. non-sulfonylated analogs).
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitution .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Re-examine Reaction Conditions : Trace moisture or oxygen can deactivate catalysts (e.g., CuI). Use rigorously dried solvents and Schlenk techniques.
- Byproduct Identification : LC-MS or GC-MS can detect side products (e.g., desulfonylated indoles).
- Reproducibility Protocols : Standardize workup steps (e.g., extraction pH, drying agents) to minimize variability .
Software and Tools
Q. Which crystallographic software is most effective for refining complex this compound structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
